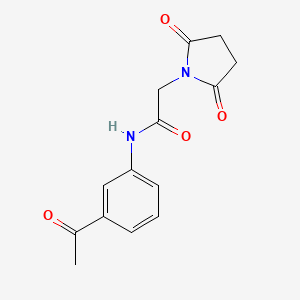

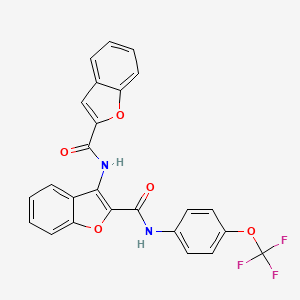

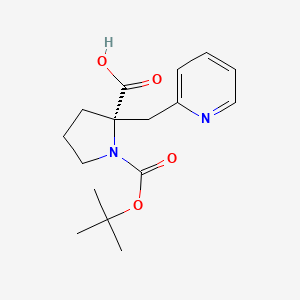

N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as APDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. APDA belongs to the family of acylpyrrolidines and is a derivative of the natural compound pyroglutamic acid.

Scientific Research Applications

Corrosion Inhibitors

Research has identified derivatives of acetamide compounds as effective corrosion inhibitors. A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, demonstrating promising corrosion prevention efficiencies in acidic and oil medium environments. This indicates potential applications of related acetamide compounds in protecting metals against corrosion in various industrial settings Yıldırım & Cetin, 2008.

Anticancer Drugs

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing anticancer activity through in silico modeling targeting the VEGFr receptor. This suggests that certain acetamide derivatives can have potential applications in developing anticancer therapies Sharma et al., 2018.

Cognitive Enhancers

Compounds related to N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been studied for their effects on cognitive functions. Sakurai et al. (1989) investigated the effects of DM-9384 on learning and memory in rats, suggesting the potential of acetamide derivatives as cognitive enhancers Sakurai et al., 1989.

Pesticide Potential

Research on N-derivatives of acetamides has explored their potential as pesticides. Olszewska et al. (2011) characterized several N-derivatives by X-ray powder diffraction, indicating their applicability as potential pesticides Olszewska, Tarasiuk, & Pikus, 2011.

Alzheimer's Disease Treatment

Studies on H3 antagonists, which include related acetamide structures, have shown potential in treating cognitive disorders and Alzheimer's disease. Brioni et al. (2011) discussed the ability of H3 antagonists to modulate cognitive processes, supporting the exploration of acetamide derivatives in this context Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011.

Material Science

In material science, Batibay et al. (2020) synthesized a novel photoinitiator for polymer networks, demonstrating how acetamide derivatives can contribute to advancements in materials engineering Batibay, Gunkara, Ocal, & Arsu, 2020.

Spectroscopic Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, highlighting the potential of acetamide derivatives in developing efficient photosensitizers for dye-sensitized solar cells Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020.

properties

IUPAC Name |

N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9(17)10-3-2-4-11(7-10)15-12(18)8-16-13(19)5-6-14(16)20/h2-4,7H,5-6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFVHYKVQEOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2743620.png)

![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)